![molecular formula C29H32ClF2NO4 B14133491 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride is a complex organic compound featuring a chromen structure with fluorine substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride typically involves multiple steps, starting from the preparation of the chromen core The chromen core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The chromen ring can be reduced to dihydro derivatives.
Substitution: The benzyl and chromen rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the chromen ring would yield dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a probe to study the effects of fluorine substitutions on biological activity. Its interactions with biological molecules can provide insights into the role of fluorine in drug design.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用機序
The mechanism of action of 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms may enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The chromen core can interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[benzyl-[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(3,4-dihydro-2H-chromen-2-yl)ethanol
- 2-[benzyl-[2-(6-chloro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-chloro-3,4-dihydro-2H-chromen-2-yl)ethanol
Uniqueness
The presence of fluorine atoms in 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets.
特性
分子式 |
C29H32ClF2NO4 |
|---|---|
分子量 |
532.0 g/mol |
IUPAC名 |
2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C29H31F2NO4.ClH/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29;/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2;1H |
InChIキー |
WLDJRGLVDWQLFG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
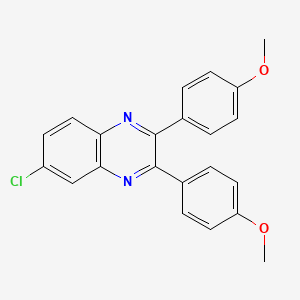
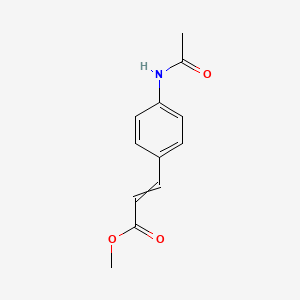
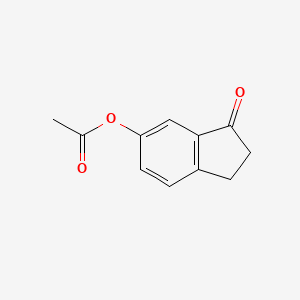
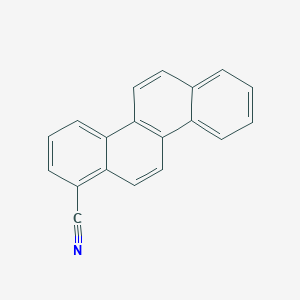
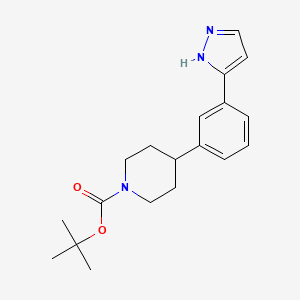
![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)

![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride](/img/structure/B14133458.png)
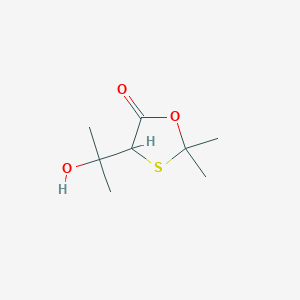
![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)
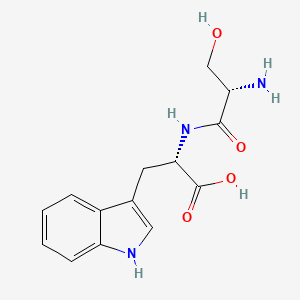
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
